molecular formula C8H15NO B13225891 1-(1-Aminocyclobutyl)-2-methylpropan-1-one

1-(1-Aminocyclobutyl)-2-methylpropan-1-one

Katalognummer: B13225891
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: BDTVTAXNLJVUFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Aminocyclobutyl)-2-methylpropan-1-one is a unique organic compound characterized by its cyclobutyl ring structure. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and synthetic organic chemistry. Its structure comprises a cyclobutyl ring attached to an aminomethyl group and a methylpropanone moiety, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminocyclobutyl)-2-methylpropan-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods: Industrial production of this compound may involve semi-recombinant methods that combine recombinant expression techniques with chemical peptide synthesis. This approach allows for the incorporation of non-proteogenic amino acids in the N-terminal part of the molecule, enhancing its stability and activity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1-Aminocyclobutyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclobutyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(1-Aminocyclobutyl)-2-methylpropan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(1-Aminocyclobutyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit serine/threonine-protein kinases, affecting cell signaling pathways and cellular functions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(1-Aminocyclobutyl)-2-methylpropan-1-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its cyclobutyl ring provides conformational rigidity, making it a valuable scaffold for the design of bioactive molecules and materials.

Eigenschaften

Molekularformel

C8H15NO

Molekulargewicht

141.21 g/mol

IUPAC-Name

1-(1-aminocyclobutyl)-2-methylpropan-1-one

InChI

InChI=1S/C8H15NO/c1-6(2)7(10)8(9)4-3-5-8/h6H,3-5,9H2,1-2H3

InChI-Schlüssel

BDTVTAXNLJVUFU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)C1(CCC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.